4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate 4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20175492
InChI: InChI=1S/C22H27F2NO2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)22(26)27-18-11-20(23)19(13-25)21(24)12-18/h11-12,14-17H,2-10H2,1H3
SMILES:
Molecular Formula: C22H27F2NO2
Molecular Weight: 375.5 g/mol

4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate

CAS No.:

Cat. No.: VC20175492

Molecular Formula: C22H27F2NO2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate -

Specification

Molecular Formula C22H27F2NO2
Molecular Weight 375.5 g/mol
IUPAC Name (4-cyano-3,5-difluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate
Standard InChI InChI=1S/C22H27F2NO2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)22(26)27-18-11-20(23)19(13-25)21(24)12-18/h11-12,14-17H,2-10H2,1H3
Standard InChI Key GHKAAVKUVURFHM-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a trans,trans-bicyclohexane core, where two cyclohexane rings are linked at the 1,1'-positions. The 4'-position of one cyclohexane ring is substituted with an ethyl group (-CH2CH3), while the 4-position of the adjacent ring is esterified to a 4-cyano-3,5-difluorophenyl group . This configuration imposes significant steric and electronic effects, influencing its reactivity and phase behavior.

The phenyl group’s substitution pattern—cyano at position 4 and fluorine at positions 3 and 5—enhances polarity and stability against oxidation . The bicyclohexane backbone contributes to rigidity, a property leveraged in liquid crystal formulations .

Physicochemical Properties

Key properties, inferred from structurally similar compounds, include:

PropertyValue/DescriptionSource Analog
Molecular formulaC23H27F2NO2Derived from
Molecular weight395.47 g/molCalculated
Density (predicted)1.18–1.22 g/cm³
Boiling point (predicted)400–420 °C
SolubilityLow in water (<0.1 g/L); soluble in DMSO
Melting point120–125 °C (estimated)

The low water solubility aligns with hydrophobic bicyclohexane and fluorophenyl groups, while organic solvent compatibility suggests utility in polymer and coating industries .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves a two-step process:

  • Hydrogenation of Aromatic Precursors: Bicyclohexane-4-carboxylic acid derivatives are synthesized via catalytic hydrogenation of biphenyl-4,4'-dicarboxylic acid, analogous to methods for 1,4-cyclohexanedicarboxylic acid production .

  • Esterification: The carboxylic acid intermediate reacts with 4-cyano-3,5-difluorophenol under Mitsunobu or Steglich conditions to form the ester .

Example Reaction:

Bicyclohexane-4-carboxylic acid+4-Cyano-3,5-difluorophenolDCC,DMAPTarget Compound+H2O\text{Bicyclohexane-4-carboxylic acid} + \text{4-Cyano-3,5-difluorophenol} \xrightarrow{DCC, DMAP} \text{Target Compound} + \text{H}_2\text{O}

Catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to enhance yields .

Stereochemical Considerations

The trans,trans configuration of the bicyclohexane core is critical for maintaining thermal stability and mesomorphic behavior in liquid crystals . Stereoselective hydrogenation using ruthenium catalysts ensures >95% trans isomer purity .

Applications and Industrial Relevance

Liquid Crystal Displays (LCDs)

Bicyclohexane carboxylates are pivotal in high-performance LCDs due to their low viscosity and broad nematic phase ranges . The ethyl and fluorophenyl substituents in this compound likely reduce melting points while enhancing dielectric anisotropy, making it suitable for advanced display technologies .

Pharmaceutical Intermediates

Analogous compounds, such as 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid, serve as precursors in drug synthesis . The cyano group in this compound may facilitate click chemistry or serve as a nitrile bioisostere in medicinal chemistry .

Polymer Science

The rigidity of the bicyclohexane core makes the compound a candidate for high-strength polyesters and polycarbonates. Similar derivatives improve the thermal stability of polymers .

Future Research Directions

  • Thermotropic Behavior: Detailed phase studies to optimize LCD performance.

  • Biomedical Applications: Exploration as a prodrug or enzyme inhibitor.

  • Green Synthesis: Development of catalytic methods to reduce waste .

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